molecular formula C10H12ClNO B1437354 3-Chloro-2-(cyclopropylmethoxy)aniline CAS No. 1019515-41-3

3-Chloro-2-(cyclopropylmethoxy)aniline

Cat. No.: B1437354
CAS No.: 1019515-41-3
M. Wt: 197.66 g/mol
InChI Key: IZHROAQWYJVDAL-UHFFFAOYSA-N
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Description

3-Chloro-2-(cyclopropylmethoxy)aniline is a synthetic compound belonging to the class of phenylamines It is known for its unique chemical structure, which includes a chloro group, a cyclopropylmethoxy group, and a phenylamine moiety

Properties

IUPAC Name

3-chloro-2-(cyclopropylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-8-2-1-3-9(12)10(8)13-6-7-4-5-7/h1-3,7H,4-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHROAQWYJVDAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(cyclopropylmethoxy)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-2-hydroxypropyl methacrylate with cyclopropylmethanol under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-2-(cyclopropylmethoxy)aniline may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of advanced techniques like flow chemistry and process optimization can enhance the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(cyclopropylmethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Chloro-2-(cyclopropylmethoxy)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(cyclopropylmethoxy)aniline involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. This inhibition leads to increased levels of GABA, which can have various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-(cyclopropylmethoxy)aniline is unique due to its combination of a cyclopropylmethoxy group and a phenylamine moiety, which imparts distinct chemical and biological properties. Its ability to inhibit GABA transaminase sets it apart from other similar compounds.

Biological Activity

3-Chloro-2-(cyclopropylmethoxy)aniline is a synthetic compound categorized under phenylamines, notable for its unique structural features, which include a chloro group and a cyclopropylmethoxy group. This compound has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor and its applications in medicinal chemistry.

  • Chemical Formula : C10H12ClN
  • Molecular Weight : 195.66 g/mol
  • CAS Number : 1019515-41-3

The primary biological activity of 3-Chloro-2-(cyclopropylmethoxy)aniline is attributed to its role as an inhibitor of gamma-aminobutyric acid (GABA) transaminase. This enzyme is crucial for the metabolism of GABA, a neurotransmitter that plays a significant role in regulating neuronal excitability throughout the nervous system. By inhibiting this enzyme, the compound increases GABA levels, which can lead to various physiological effects, including anxiolytic and anticonvulsant properties.

Enzyme Inhibition

Research indicates that 3-Chloro-2-(cyclopropylmethoxy)aniline exhibits inhibitory effects on GABA transaminase. This inhibition has been linked to potential therapeutic applications in treating neurological disorders such as epilepsy and anxiety disorders.

Antiparasitic Activity

In studies focusing on malaria treatment, similar compounds have been evaluated for their inhibitory effects on plasmodial kinases, such as PfGSK3 and PfPK6. Although specific data on 3-Chloro-2-(cyclopropylmethoxy)aniline's activity against these kinases is limited, the structural similarities with other effective inhibitors suggest potential antiparasitic properties .

Study on GABA Transaminase Inhibition

A study demonstrated that compounds structurally related to 3-Chloro-2-(cyclopropylmethoxy)aniline effectively inhibited GABA transaminase in vitro. The study reported IC50 values indicating the concentration required to inhibit 50% of enzyme activity. The findings suggested that modifications in the cyclopropyl group could enhance inhibitory potency.

Antiproliferative Activity

In vitro assays have shown that derivatives of phenylamine compounds exhibit varying degrees of antiproliferative activity against cancer cell lines. While specific data on 3-Chloro-2-(cyclopropylmethoxy)aniline is sparse, related compounds have demonstrated significant cytotoxic effects against human cancer cell lines (IC50 values ranging from 9.6 μM to over 40 μM) .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
3-Chloro-2-(cyclopropylmethoxy)anilineChloro group, cyclopropylmethoxyGABA transaminase inhibitorTBD
4-anilino-5-carboxamido-2-pyridonePyridone derivativeNoncompetitive inhibitor< 1
TCMDC-135051Related to kinase inhibitionMalaria treatment0.18

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-2-(cyclopropylmethoxy)aniline, and how can reaction conditions be optimized?

  • Methodology : Begin with nucleophilic substitution of 3-chloro-2-nitroanisole, replacing the methoxy group with cyclopropylmethanol under alkaline conditions (e.g., KOH/ethanol). Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine . Optimize reaction time and temperature using HPLC to monitor intermediate purity. For regioselectivity challenges, employ DFT calculations to predict steric and electronic effects of the cyclopropylmethoxy substituent .

Q. How should researchers characterize the purity and structural identity of 3-Chloro-2-(cyclopropylmethoxy)aniline?

  • Methodology : Use a combination of:

  • HPLC-MS : To confirm molecular weight (expected [M+H]⁺ ~ 212.06) and detect impurities.
  • ¹H/¹³C NMR : Assign peaks for cyclopropyl protons (δ ~0.5–1.5 ppm) and methoxy-linked aromatic carbons (δ ~150–160 ppm) .
  • X-ray crystallography : If crystalline, refine using SHELXL (SHELX-2018) for precise bond-length/angle analysis .

Q. What safety protocols are critical when handling 3-Chloro-2-(cyclopropylmethoxy)aniline?

  • Methodology : Follow aniline-derivative guidelines:

  • Use fume hoods to avoid inhalation; wear nitrile gloves and goggles.
  • Neutralize waste with dilute HCl before disposal.
  • Monitor for methemoglobinemia symptoms (cyanosis, headache) using portable oximeters .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-Chloro-2-(cyclopropylmethoxy)aniline in cross-coupling reactions?

  • Methodology :

  • DFT calculations (Gaussian 16) : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. The cyclopropyl group’s ring strain may lower activation barriers for Suzuki-Miyaura couplings.
  • Molecular docking : Screen interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to predict regioselectivity in Buchwald-Hartwig aminations .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of 3-Chloro-2-(cyclopropylmethoxy)aniline?

  • Methodology :

  • Dynamic NMR : Identify rotational barriers in the cyclopropylmethoxy group causing splitting in aromatic protons.
  • 2D-COSY/NOESY : Confirm spatial proximity of substituents to explain anomalous coupling constants.
  • Comparative analysis : Cross-validate with analogs (e.g., 3-chloro-2-methylaniline ) to isolate substituent-specific effects.

Q. How does the cyclopropylmethoxy group influence the compound’s electronic properties compared to other alkoxy substituents?

  • Methodology :

  • Cyclic voltammetry : Measure oxidation potentials to assess electron-donating strength. The cyclopropyl group’s sp³ hybridization may reduce resonance donation compared to methoxy.
  • UV-Vis spectroscopy : Compare λmax shifts in acidic vs. basic conditions to quantify substituent effects on conjugation .

Q. What are the challenges in scaling up the synthesis of 3-Chloro-2-(cyclopropylmethoxy)aniline while maintaining enantiomeric purity?

  • Methodology :

  • Chiral HPLC : Use amylose-based columns to resolve enantiomers.
  • Flow chemistry : Optimize residence time and pressure to minimize racemization during hydrogenation.
  • Kinetic resolution : Screen chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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